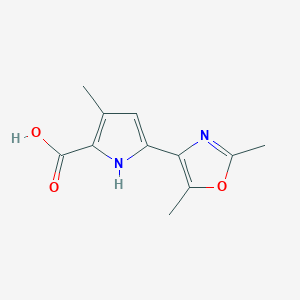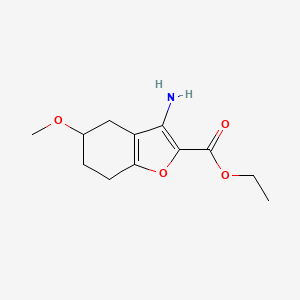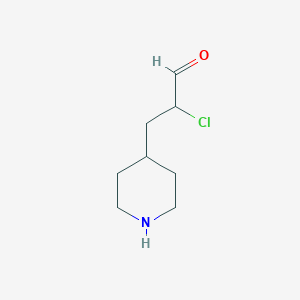
2-Chloro-3-(piperidin-4-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(piperidin-4-yl)propanal is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperidin-4-yl)propanal typically involves the reaction of piperidine with 2-chloropropanal under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperidin-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-3-(piperidin-4-yl)propanoic acid.
Reduction: 2-Chloro-3-(piperidin-4-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(piperidin-4-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperidin-4-yl)propanal involves its interaction with various molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-3-(piperidin-4-yl)propanal can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant properties.
Methylphenidate: Used as a stimulant in the treatment of ADHD.
Risperidone: An antipsychotic used in the treatment of schizophrenia.
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
2-chloro-3-piperidin-4-ylpropanal |
InChI |
InChI=1S/C8H14ClNO/c9-8(6-11)5-7-1-3-10-4-2-7/h6-8,10H,1-5H2 |
InChI Key |
YYHXQXBCIIUFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


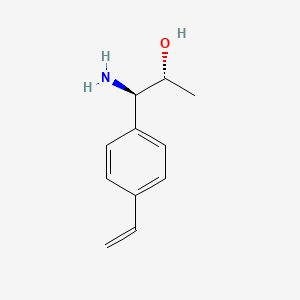
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13032420.png)
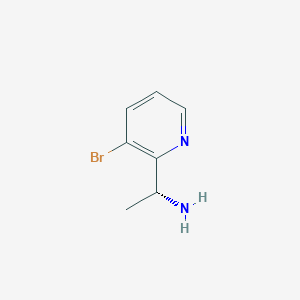
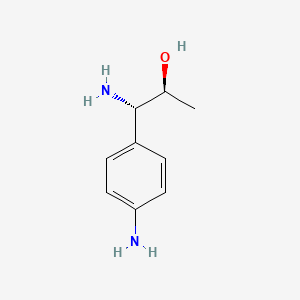
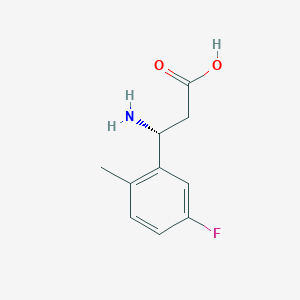


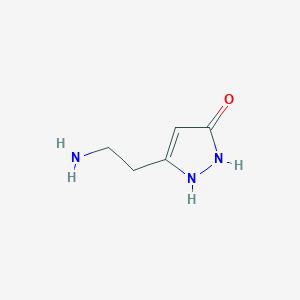
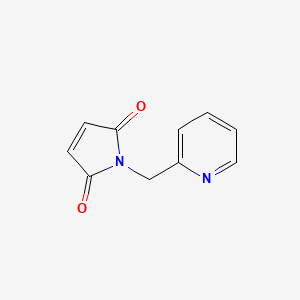
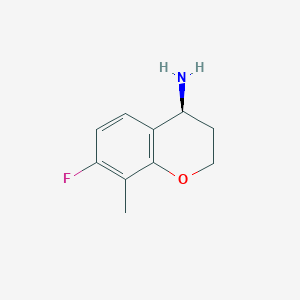
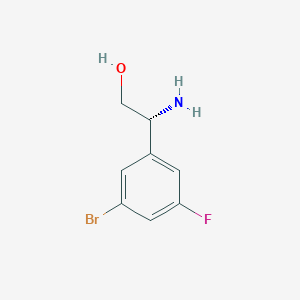
![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
